Cas no 23876-39-3 (4,7-dimethoxy-1H-Indole)

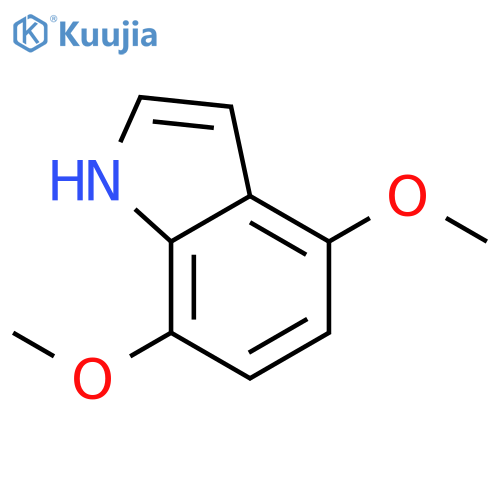

4,7-dimethoxy-1H-Indole structure

商品名:4,7-dimethoxy-1H-Indole

4,7-dimethoxy-1H-Indole 化学的及び物理的性質

名前と識別子

-

- 4,7-dimethoxy-1H-Indole

- 4,7-DIMETHOXYINDOLE

- Oprea1_018159

- BP-10281

- 23876-39-3

- AKOS006274169

- E77209

- CS-0197071

- OUDGAYDZZUTPPC-UHFFFAOYSA-N

- Maybridge1_006440

- 1H-Indole, 4,7-dimethoxy-

- MFCD00178512

- DTXSID30333510

- HMS559M16

- 10W-0828

- SCHEMBL593491

-

- MDL: MFCD00178512

- インチ: InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3

- InChIKey: OUDGAYDZZUTPPC-UHFFFAOYSA-N

- ほほえんだ: COC1=C2C=CNC2=C(C=C1)OC

計算された属性

- せいみつぶんしりょう: 177.07903

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

- PSA: 34.25

4,7-dimethoxy-1H-Indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1221129-1g |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 95% | 1g |

$850 | 2024-06-03 | |

| Ambeed | A601630-50mg |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 97% | 50mg |

$27.0 | 2025-02-26 | |

| Apollo Scientific | OR322581-250mg |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 97% | 250mg |

£127.00 | 2025-02-20 | |

| abcr | AB340192-100 mg |

4,7-Dimethoxy-1H-indole; . |

23876-39-3 | 100mg |

€208.80 | 2023-04-26 | ||

| Chemenu | CM234090-250mg |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 95%+ | 250mg |

$305 | 2024-07-28 | |

| Aaron | AR00I5B7-1g |

1H-Indole, 4,7-dimethoxy- |

23876-39-3 | 98% | 1g |

$356.00 | 2023-12-14 | |

| A2B Chem LLC | AI45591-50mg |

4,7-Dimethoxyindole |

23876-39-3 | 95% | 50mg |

$35.00 | 2024-04-20 | |

| A2B Chem LLC | AI45591-100mg |

4,7-Dimethoxyindole |

23876-39-3 | 95% | 100mg |

$52.00 | 2024-04-20 | |

| Apollo Scientific | OR322581-100mg |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 97% | 100mg |

£60.00 | 2025-02-20 | |

| Ambeed | A601630-250mg |

4,7-Dimethoxy-1H-indole |

23876-39-3 | 97% | 250mg |

$85.0 | 2025-02-26 |

4,7-dimethoxy-1H-Indole 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

23876-39-3 (4,7-dimethoxy-1H-Indole) 関連製品

- 3189-22-8(7-methoxy-1H-indole)

- 35308-00-0(4-Methoxyacridin-9-ol)

- 21269-34-1(4-Hydroxy-8-methoxyquinoline)

- 58868-41-0(Quinoline,5,8-dimethoxy-)

- 31165-13-6(6,7-dimethoxy-1H-Indole)

- 27508-85-6(5,7-Dimethoxy Indole)

- 951-06-4(4,7-Phenanthroline,5-methoxy-)

- 57334-35-7(5-methoxy-8-Quinolinol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23876-39-3)4,7-dimethoxy-1H-Indole

清らかである:99%

はかる:1g

価格 ($):546.0